Diorcinol is a natural product found in Graphis scripta, Aspergillus falconensis, and other organisms with data available.

Diorcinol

CAS No.: 20282-75-1

Cat. No.: VC8461860

Molecular Formula: C14H14O3

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20282-75-1 |

|---|---|

| Molecular Formula | C14H14O3 |

| Molecular Weight | 230.26 g/mol |

| IUPAC Name | 3-(3-hydroxy-5-methylphenoxy)-5-methylphenol |

| Standard InChI | InChI=1S/C14H14O3/c1-9-3-11(15)7-13(5-9)17-14-6-10(2)4-12(16)8-14/h3-8,15-16H,1-2H3 |

| Standard InChI Key | SPCJQQBYWVGMQG-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)OC2=CC(=CC(=C2)O)C)O |

| Canonical SMILES | CC1=CC(=CC(=C1)OC2=CC(=CC(=C2)O)C)O |

Introduction

Chemical Structure and Properties

Molecular Architecture

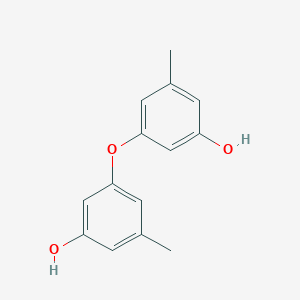

Diorcinol’s structure consists of two phenol rings connected by an oxygen atom (diphenyl ether backbone). Each ring is substituted at position 3 by a hydroxyl group (-OH) and at position 5 by a methyl group (-CH₃), yielding the systematic name 3,3'-dihydroxy-5,5'-dimethyldiphenyl ether .

Table 1: Key Chemical Properties of Diorcinol

| Property | Value |

|---|---|

| Molecular formula | C₁₄H₁₄O₃ |

| Molecular weight | 230.26 g/mol |

| CAS Registry Number | 20282-75-1 |

| ChEBI ID | CHEBI:64413 |

| Solubility | Limited data; presumed hydrophobic |

Structural Derivatives

Prenylation and oxidation of diorcinol’s core structure generate derivatives with enhanced bioactivity. For example:

-

Diorcinol D: Exhibits fungicidal activity via membrane disruption .

-

Diorcinol L (C₁₉H₂₀O₅): A butenoic acid derivative with a double-bond stereochemistry .

-

Diorcinol J: Anti-MRSA activity linked to biofilm inhibition .

Biosynthesis and Natural Occurrence

Diorcinol is biosynthesized by fungi through oxidative coupling of methylated phenolic precursors. Key producers include:

-

Aspergillus versicolor: A soil fungus implicated in diorcinol and derivative production .

-

Endolichenic fungi: Symbiotic fungi within lichens, yielding diorcinol D with antifungal properties .

Pharmacological Activities

Antifungal Mechanisms

Diorcinol D demonstrates potent fungicidal activity against Candida albicans, a pathogen responsible for systemic infections in immunocompromised patients. Mechanistic studies reveal:

-

Membrane Disruption: Alters membrane dynamics, increasing permeability to propidium iodide (PI) and reducing membrane fluidity .

-

Reactive Oxygen Species (ROS) Accumulation: Induces mitochondrial dysfunction, exacerbating oxidative stress .

-

Gene Regulation: Downregulates ERG11 and FKS1, critical for membrane and cell wall biosynthesis .

Table 2: Antifungal Activity of Diorcinol D Against C. albicans

| Parameter | Value |

|---|---|

| MIC₈₀ | 8 mg/L |

| Time to maximal effect | 30 minutes |

| Cytotoxicity (IC₅₀) | >16 mg/L (human cell lines) |

Antibacterial and Anti-MRSA Activity

Synthetic diorcinol derivatives exhibit broad-spectrum antibacterial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA):

Synthetic Approaches

Divergent Total Synthesis

A Pd-catalyzed diaryl ether coupling enables efficient synthesis of diorcinols in 5–7 steps :

-

Coupling Reaction: Pd(OAc)₂ catalyzes ether bond formation between halogenated phenols.

-

Prenylation: Introduces isoprenoid chains to enhance bioactivity.

-

Oxidative Modifications: Tailors derivatives for specific biological targets.

Table 3: Synthetic Yields of Diorcinol Derivatives

Challenges and Future Directions

While diorcinol’s therapeutic potential is promising, key challenges remain:

-

Solubility and Bioavailability: Hydrophobicity limits in vivo efficacy.

-

Toxicity Profiles: Further studies needed to assess long-term safety.

-

Clinical Translation: No human trials reported to date.

Future research should prioritize structural optimization (e.g., PEGylation for solubility) and combinatorial therapies to mitigate resistance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume